Cas no 1595576-01-4 (3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole)

3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a chloro group and a 3-methoxypiperidin-1-yl moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The presence of the thiadiazole ring offers stability and versatility for further functionalization, while the methoxypiperidine group may enhance solubility and bioavailability. The chloro substituent provides a reactive site for nucleophilic substitution, enabling diverse derivatization. This compound is of interest in the development of bioactive molecules, particularly as a scaffold for kinase inhibitors or antimicrobial agents. Its well-defined synthetic route ensures reproducibility for research and industrial use.
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole structure
1595576-01-4 structure
Product name:3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
CAS No:1595576-01-4
MF:C8H12ClN3OS
MW:233.718379020691
CID:5578977

3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 1-(4-chloro-1,2,5-thiadiazol-3-yl)-3-methoxy-
    • 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
    • Inchi: 1S/C8H12ClN3OS/c1-13-6-3-2-4-12(5-6)8-7(9)10-14-11-8/h6H,2-5H2,1H3
    • InChI Key: CZCFYGWZGQTJRC-UHFFFAOYSA-N
    • SMILES: N1(C2C(Cl)=NSN=2)CCCC(OC)C1

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 314.4±42.0 °C(Predicted)
  • pka: 1.07±0.49(Predicted)

3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2167-4650-2.5g
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4 95%+
2.5g
$1264.0 2023-09-06
Life Chemicals
F2167-4650-5g
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4 95%+
5g
$1896.0 2023-09-06
Life Chemicals
F2167-4650-1g
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4 95%+
1g
$632.0 2023-09-06
Life Chemicals
F2167-4650-10g
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4 95%+
10g
$2654.0 2023-09-06
TRC
C228816-100mg
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4
100mg
$ 160.00 2022-04-01
Life Chemicals
F2167-4650-0.25g
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4 95%+
0.25g
$570.0 2023-09-06
TRC
C228816-500mg
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4
500mg
$ 590.00 2022-04-01
TRC
C228816-1g
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4
1g
$ 910.00 2022-04-01
Life Chemicals
F2167-4650-0.5g
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
1595576-01-4 95%+
0.5g
$600.0 2023-09-06

Additional information on 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole

Research Brief on 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole (CAS: 1595576-01-4): Recent Advances and Applications

3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole (CAS: 1595576-01-4) is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and antimicrobial activity. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole derivatives as potent inhibitors of cyclin-dependent kinases (CDKs). The research team employed a structure-activity relationship (SAR) approach, systematically modifying the methoxypiperidine moiety to enhance binding affinity and selectivity. Their results demonstrated that the lead compound exhibited nanomolar inhibitory activity against CDK2 and CDK9, with promising antiproliferative effects in cancer cell lines.

In parallel research, the antimicrobial properties of this thiadiazole derivative have been investigated. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole shows significant activity against drug-resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 μg/mL. Molecular docking studies suggest that this activity may be mediated through inhibition of bacterial DNA gyrase, though further validation is required.

The compound's pharmacokinetic profile has also been a subject of recent investigation. A 2024 preclinical study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole in rodent models. The results indicated favorable oral bioavailability (68%) and brain penetration, suggesting potential applications in central nervous system disorders. However, the study noted rapid hepatic metabolism as a potential limitation that may require structural modification for clinical development.

Emerging research has also explored the use of this compound as a chemical probe for studying cellular signaling pathways. A recent chemical proteomics study identified several unexpected protein targets of 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole, including components of the mTOR pathway, opening new avenues for investigating its polypharmacological effects. This finding underscores the importance of comprehensive target deconvolution studies for this class of compounds.

Looking forward, several research groups are actively pursuing the development of 3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole-based therapeutics. Current efforts focus on improving selectivity, reducing off-target effects, and optimizing drug-like properties. The compound's unique structural features and demonstrated biological activities position it as a promising candidate for further investigation in multiple therapeutic areas, particularly in oncology and infectious diseases.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd